molecular formula C18H20O4 B12003715 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene

2,3,6,7-Tetramethoxy-9,10-dihydroanthracene

Cat. No.: B12003715
M. Wt: 300.3 g/mol
InChI Key: GKKAKCHFODKXEA-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.358 g/mol . This compound is characterized by its four methoxy groups attached to the anthracene core, making it a derivative of anthracene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene typically involves the acid-catalyzed condensation of 1,1-diphenylethanes with aldehydes . This reaction can be performed under various conditions, but it often requires a strong acid catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethoxy-9,10-dihydroanthracene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce various dihydro derivatives.

Scientific Research Applications

2,3,6,7-Tetramethoxy-9,10-dihydroanthracene has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetramethoxy-9,10-dihydroanthracene is unique due to its specific arrangement of methoxy groups and the dihydroanthracene core. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,3,6,7-tetramethoxy-9,10-dihydroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-7-11-5-13-9-17(21-3)18(22-4)10-14(13)6-12(11)8-16(15)20-2/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKAKCHFODKXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3=CC(=C(C=C3CC2=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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